molecular formula C5H8ClNO3S B2500404 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride CAS No. 39093-77-1

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Cat. No.: B2500404
CAS No.: 39093-77-1
M. Wt: 197.63
InChI Key: IGTZDYSBSFTPPP-UHFFFAOYSA-N
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Description

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: is a chemical compound with the molecular formula C5H8ClNO3S and a molecular weight of 197.64 g/mol . It is also known by its IUPAC name, Thiomorpholine-4-carbonyl chloride, 1,1-dioxide . This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, with a carbonyl chloride group and two oxygen atoms attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride can be synthesized through the reaction of Thiomorpholine-4-carbonyl chloride with an oxidizing agent to introduce the two oxygen atoms at the sulfur position . The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chlorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is unique due to the presence of both a carbonyl chloride group and two oxygen atoms at the sulfur position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinane-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTZDYSBSFTPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39093-77-1
Record name 1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thiomorpholine 1,1-dioxide (1 g; 7.397 mmolline) is dispersed in THF (50 mL). Triethylamine (1.238 mL; 8.88 mmol) is added, followed by 20% phosgene in toluene (11.743 mL; 22.2 mmol). The reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with diethyl ether and filtered through Celite®. The Celite® is washed with diethyl ether several times and the combined filtrates are concentrated in vacuo to afford the title compound. H NMR (400 MHz, CDCl3): δ 3.1-3.2 (m; 4H), 4.1-4.3 (d, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.238 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.743 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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